BenchChemオンラインストアへようこそ!

Griffithazanone A

Non-small cell lung cancer Cytotoxicity screening Natural product prioritization

Griffithazanone A is the only 1-azaanthraquinone with validated PIM1 kinase inhibition (docking score: -7.69) and demonstrated EGFR-TKI sensitization capacity, proven superior to structurally related alkaloids in direct comparative assays. It exhibits potent cytotoxicity: IC50 6.775 µM (A549 NSCLC) and 2.39 µM (HCT-116 colorectal), with documented in vivo tumor suppression at 1.5 mg/kg. Defined (3R,4R) stereochemistry via Mosher's ester analysis ensures reproducibility. Ideal for NSCLC resistance reversal, colorectal cancer screening, and SAR studies requiring target validation. Choose Griffithazanone A when mechanistic certainty is non‑negotiable.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 240122-30-9
Cat. No. B1163343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriffithazanone A
CAS240122-30-9
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C14H11NO4/c1-6-9-10(15-14(19)11(6)16)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,11,16H,1H3,(H,15,19)/t6-,11-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Griffithazanone A (CAS: 240122-30-9): A 1-Azaanthraquinone Alkaloid with Validated PIM1-Targeting Antitumor Activity


Griffithazanone A (CAS 240122-30-9), also known as (3R,4R)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione, is a 1-azaanthraquinone alkaloid isolated from Goniothalamus species (G. yunnanensis, G. cheliensis, G. griffithii) [1]. It exhibits a distinct benzo[g]quinoline-2,5,10-trione core with defined (3R,4R) stereochemistry determined by Mosher's ester analysis, with molecular formula C14H11NO4 and molecular weight 257.24 g/mol [2]. Commercially available from multiple vendors at ≥96% to ≥98% purity (HPLC) as a yellow powder , this compound demonstrates validated antitumor activity with demonstrated target engagement at PIM1 (docking score: −7.69) and documented capacity to sensitize EGFR-TKI-resistant cancer cells—properties that distinguish it from structurally related 1-azaanthraquinones lacking such defined mechanisms [3].

Griffithazanone A Cannot Be Substituted by Other 1-Azaanthraquinones: Evidence-Based Functional Divergence


1-Azaanthraquinone alkaloids from Goniothalamus species exhibit structurally similar cores but demonstrate functionally divergent biological profiles that preclude generic substitution. Direct comparative testing of nine compounds (seven alkaloids including griffithazanone A, and two styryllactones) isolated from the same G. yunnanensis extract revealed that griffithazanone A exhibited the strongest inhibitory activity against A549 NSCLC cells, while structurally related alkaloids (squamolone, piperumbellactam A, aristolactam AII, goniopedaline, enterocarpam-II, noraristolodione) showed substantially weaker or negligible activity [1]. Moreover, griffithazanone A has demonstrated validated PIM1 kinase targeting with molecular docking evidence and confirmed functional engagement via CETSA, whereas other structurally related 1-azaanthraquinones such as laoticuzanone A and marcanine A lack documented target identification or show divergent antibacterial rather than anticancer activity profiles [2]. This functional specificity underscores that procurement decisions cannot rely on structural similarity alone—only griffithazanone A possesses the experimentally validated PIM1-targeting and EGFR-TKI sensitization profile documented in peer-reviewed literature [3].

Griffithazanone A Procurement Evidence: Quantitative Differentiation from In-Class Comparators


Superior Antiproliferative Activity in Head-to-Head Comparison of 9 G. yunnanensis Isolates

In a direct comparative screening of nine compounds (seven alkaloids and two styryllactones) isolated from the same G. yunnanensis extract, griffithazanone A demonstrated the most significant inhibitory activity against A549 NSCLC cells, with an IC50 of 6.775 µM. All other eight compounds exhibited weaker activity, establishing griffithazanone A as the most potent antiproliferative agent among this structurally diverse natural product panel [1]. The study also confirmed concentration-dependent inhibition (0.5, 1, 2 µM over 0-72h), dose-dependent apoptosis induction, and significant suppression of colony formation and wound healing migration [1].

Non-small cell lung cancer Cytotoxicity screening Natural product prioritization

Cross-Study Potency Comparison: HCT-116 Colorectal Cancer Activity Exceeds That in NSCLC

In an independent study evaluating 44 compounds from G. cheliensis against HCT-116 colorectal cancer cells, griffithazanone A was identified as the most potent compound among all tested isolates, with an IC50 of 2.39 µM [1]. This cross-study observation indicates 2.8-fold higher potency in HCT-116 colorectal cancer cells compared to the 6.775 µM IC50 observed in A549 NSCLC cells [2]. The potency profile suggests cell line-dependent differential sensitivity, which is a critical consideration for experimental design and procurement decisions based on intended cancer model systems.

Colorectal cancer Cytotoxicity Cross-cancer comparison

Validated PIM1 Kinase Targeting with Quantitative Molecular Docking Evidence

Computational target prediction and molecular docking studies identified PIM1 as the primary protein target of griffithazanone A, with a docking score of −7.69 indicating strong binding affinity [1]. The compound binds to the PHE-254/PRO-241/GLU-247/GLN-252/ARG-250 domain of PIM1 [1]. Target engagement was functionally validated via CETSA, which demonstrated that griffithazanone A binding stabilizes PIM1 protein against thermal degradation compared to DMSO control [1]. In contrast, no validated target identification or molecular docking data exist in peer-reviewed literature for structurally related 1-azaanthraquinones including laoticuzanone A and marcanine A [2], limiting their mechanistic interpretability.

Kinase inhibition Target identification PIM1 Molecular docking

Demonstrated EGFR-TKI Sensitization and Osimertinib Resistance Reversal Capacity

Griffithazanone A (2 µM) combined with gefitinib or osimertinib significantly enhanced antiproliferative effects compared to either EGFR-TKI alone in A549 cells [1]. The combination increased ROS production, enhanced anti-migratory effects, and produced a significantly higher apoptosis rate than TKI monotherapy [1]. Critically, in A549/OS osimertinib-resistant cells, 2 µM griffithazanone A treatment reduced elevated MDR-1 expression and upregulated H2AX, demonstrating functional capacity to reverse acquired resistance [1]. This EGFR-TKI sensitization property is unique among documented 1-azaanthraquinones—structurally related compounds such as laoticuzanone A and marcanine A lack any reported EGFR-TKI combination or resistance reversal data [2].

EGFR-TKI Drug resistance Combination therapy Osimertinib Gefitinib

In Vivo Antitumor Efficacy with Defined Dosing and Tumor Suppression Evidence

In an A549 xenograft mouse model, griffithazanone A administered at 1.5 mg/kg demonstrated visible tumor suppression compared to the untreated model control group [1]. The study included a positive control arm with cisplatin (DDP) at the same 1.5 mg/kg dose [1]. This in vivo validation distinguishes griffithazanone A from structurally related 1-azaanthraquinones such as laoticuzanone A and marcanine A, for which no in vivo efficacy studies have been reported in peer-reviewed literature [2]. The availability of in vivo efficacy data supports progression beyond in vitro screening applications.

In vivo efficacy Xenograft model Tumor suppression Preclinical validation

Defined Absolute Stereochemistry Essential for Reproducible Bioactivity Studies

The absolute stereochemistry of griffithazanone A has been definitively assigned as (3R,4R) through the preparation and NMR analysis of Mosher's esters [1]. This stereochemical characterization is essential for ensuring batch-to-batch consistency and biological reproducibility in procurement. In contrast, commercial and literature sources for certain structurally related 1-azaanthraquinones such as laoticuzanone A do not consistently provide defined absolute stereochemistry [2]. The availability of total synthesis methodology for griffithazanone A via 6π-photoelectrocyclization of amidonaphthoquinones further supports scalable, stereochemically controlled production [3].

Stereochemistry Quality control Structural identity Reproducibility

Recommended Research and Procurement Scenarios for Griffithazanone A Based on Validated Differential Evidence


NSCLC Research Requiring PIM1-Targeting with EGFR-TKI Sensitization

Griffithazanone A is the appropriate selection for NSCLC studies where dual functionality—PIM1 kinase inhibition and EGFR-TKI sensitization—is required. Based on direct comparative evidence showing superior activity among nine G. yunnanensis isolates (IC50 6.775 µM in A549 cells) and validated PIM1 targeting with −7.69 docking score [1], this compound enables mechanistic investigation of ASK1/JNK/p38 and BAD/Bcl-2 pathway modulation. The demonstrated capacity to enhance gefitinib and osimertinib efficacy and reverse osimertinib resistance in A549/OS cells [1] makes this compound uniquely suited for combination therapy and drug resistance research programs.

Colorectal Cancer Studies Requiring High-Potency Cytotoxic Natural Product

For HCT-116 colorectal cancer model systems, griffithazanone A offers the highest documented potency among 44 compounds isolated from G. cheliensis, with an IC50 of 2.39 µM [1]. This 2.8-fold higher potency relative to A549 NSCLC cells [2] supports its prioritized use in colorectal cancer cytotoxicity screening and mechanism-of-action studies. Procurement of griffithazanone A provides a natural product lead with both potency validation in the specific cancer context and established absolute stereochemistry (3R,4R) essential for reproducible results [3].

Preclinical In Vivo Efficacy Studies Requiring Validated Compound

Griffithazanone A is the only 1-azaanthraquinone with documented in vivo antitumor efficacy data, demonstrating tumor suppression at 1.5 mg/kg in an A549 xenograft model [1]. For research programs requiring transition from in vitro characterization to in vivo proof-of-concept, this compound provides a validated starting point with established dosing parameters and reference to cisplatin-positive control [1]. Related 1-azaanthraquinones such as laoticuzanone A lack in vivo efficacy data [2], making griffithazanone A the sole evidence-supported procurement choice for preclinical animal studies.

Structure-Activity Relationship (SAR) Studies of 1-Azaanthraquinone Alkaloids

Griffithazanone A serves as the most mechanistically characterized reference compound for SAR investigations of the 1-azaanthraquinone alkaloid class. With defined (3R,4R) stereochemistry established via Mosher's ester analysis [1], validated PIM1 target engagement via CETSA [2], and total synthesis methodology enabling analog generation [3], this compound provides a robust baseline for comparative studies. Procurement for SAR programs leverages the unique combination of stereochemical definition, target validation, and synthetic tractability not concurrently available for related 1-azaanthraquinones [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Griffithazanone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.